molecular formula C10H6F2N4OS B7459489 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No. B7459489
M. Wt: 268.24 g/mol
InChI Key: LJVKDXDZHDKDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure.

Scientific Research Applications

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting the activity of these enzymes, 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole reduces the production of these inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole has significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, which are associated with various inflammatory diseases. Additionally, it has been shown to have analgesic properties, reducing pain in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is its potential as a drug candidate for the treatment of various inflammatory diseases. However, there are also some limitations to its use in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several potential future directions for the study of 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole. One potential direction is the development of new drugs based on this compound for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as materials science and catalysis. Finally, the synthesis of new derivatives of 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole could lead to the discovery of new compounds with even more potent anti-inflammatory and analgesic properties.

Synthesis Methods

The synthesis of 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole involves the reaction of difluoromethylpyrazole with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction results in the formation of the final product, 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole.

properties

IUPAC Name

5-[2-(difluoromethyl)pyrazol-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4OS/c11-10(12)16-6(3-4-13-16)9-14-8(15-17-9)7-2-1-5-18-7/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVKDXDZHDKDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CC=NN3C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

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